molecular formula C8H8O B8347415 Hydroxystyrene

Hydroxystyrene

Cat. No. B8347415
M. Wt: 120.15 g/mol
InChI Key: XLLXMBCBJGATSP-UHFFFAOYSA-N
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Description

Hydroxystyrene is a useful research compound. Its molecular formula is C8H8O and its molecular weight is 120.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality Hydroxystyrene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydroxystyrene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Hydroxystyrene

Molecular Formula

C8H8O

Molecular Weight

120.15 g/mol

IUPAC Name

2-phenylethenol

InChI

InChI=1S/C8H8O/c9-7-6-8-4-2-1-3-5-8/h1-7,9H

InChI Key

XLLXMBCBJGATSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In one typical embodiment, the polymer can be synthesized by dissolving an acetoxystyrene monomer, a tertiary alkyl (meth)acrylate monomer and an indene monomer in an organic solvent, adding a radical initiator thereto, heat polymerizing the monomers, and subjecting the resulting polymer to alkaline hydrolysis in an organic solvent for deblocking the acetoxy group, thereby forming a ternary copolymer of hydroxystyrene, tertiary alkyl (meth)acrylate and indene. Examples of the organic solvent used in polymerization include toluene, benzene, tetrahydrofuran, diethyl ether, and dioxane. Representative of the polymerization initiator are 2,2′-azobisisobutyronitrile, 2,2′-azobis(2,4-dimethylvaleronitrile), dimethyl-2,2-azobis(2-methylpropionate), benzoyl peroxide and lauroyl peroxide. Polymerization may be effected by heating at about 50 to 80° C. The reaction time is usually about 2 to 100 hours, preferably about 5 to 20 hours. The base used in the alkaline hydrolysis is selected from aqueous ammonia and triethylamine, to name a few. The reaction temperature is about −20° C. to 100° C., preferably about 0 to 60° C. The reaction time is usually about 0.2 to 100 hours, preferably about 0.5 to 20 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
tertiary alkyl (meth)acrylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In one typical embodiment, the polymer can be synthesized by dissolving an acetoxystyrene monomer, a (meth)acrylic acid tertiary ester monomer and an amyloxystyrene monomer in an organic solvent, adding a radical initiator thereto, heat polymerizing the monomers, and subjecting the resulting polymer to alkaline hydrolysis in an organic solvent for deblocking the acetoxy group, thereby forming a ternary copolymer of hydroxystyrene, (meth)acrylic acid tertiary ester and amyloxystyrene. Examples of the organic solvent used in polymerization include toluene, benzene, tetrahydrofuran, diethyl ether, and dioxane. Representative of the polymerization initiator are 2,2′-azobisisobutyronitrile, 2,2′-azobis(2,4-dimethyl-valeronitrile), dimethyl-2,2-azobis(2-methylpropionate), benzoyl peroxide and lauroyl peroxide. Polymerization may be effected by heating at about 50 to 80° C. The reaction time is usually about 2 to 100 hours, preferably about 5 to 20 hours. The base used in the alkaline hydrolysis is selected from aqueous ammonia and triethylamine, to name a few. The reaction temperature is about −20° C. to 100° C., preferably about 0 to 60° C. The reaction time is usually about 0.2 to 100 hours, preferably about 0.5 to 20 hours.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
(meth)acrylic acid tertiary ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
amyloxystyrene
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

In a 500-mL dropping funnel under nitrogen blanket, a solution was prepared by dissolving 76.0 g of 4-(1-ethoxyethoxy)styrene, 8.6 g of acenaphthylene, 12.7 g of 4-methylstyrene, 2.7 g of Monomer Z-1, and 10.4 g of dimethyl 2,2′-azobis(2-methylpropionate) (V601, Wako Pure Chemical Industries, Ltd.) in 112 g of propylene glycol monomethyl ether (PGME) as a solvent. A 500-mL polymerization flask was purged with nitrogen, charged with 75 g of PGME, and heated at 80° C., after which the solution was added dropwise to the flask over 4 hours. After the completion of dropwise addition, stirring was continued for 20 hours to effect polymerization while maintaining the temperature of 80° C. The polymerization solution was then cooled down to room temperature. To the solution were added 25 g of methanol and 1.25 g of oxalic acid dihydrate. The mixture was stirred for 3 hours at 50° C. The reaction solution was added dropwise to a mixture of 2,000 g of water and 50 g of methanol for precipitation. The copolymer precipitate was collected by filtration, washed twice with a mixture of 500 g of water and 10 g of methanol, and dried, yielding 65.0 g of a white hydroxystyrene copolymer, designated Polymer 3, having Mw=4,940 and Mw/Mn=1.63.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 g
Type
reactant
Reaction Step Two
[Compound]
Name
Monomer
Quantity
2.7 g
Type
reactant
Reaction Step Three
Quantity
76 g
Type
reactant
Reaction Step Three
Quantity
8.6 g
Type
solvent
Reaction Step Three
Quantity
12.7 g
Type
solvent
Reaction Step Three
Quantity
10.4 g
Type
solvent
Reaction Step Three
Quantity
112 g
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

A 22 L reactor was charged with 2.919 kg acetoxystyrene, 1.538 kg t-butyl acrylate, 231 g BPO and 6 L toluene. The reactor was purged with nitrogen, and the reaction solution was heated at 60° C. under a N2 atmosphere for 23 h. The solution was then cooled to room temperature, diluted with an additional 12 L of toluene, and 248 L of heptane:isopropyl alcohol (30:1) was added. The precipitate was collected by vacuum filtration, and washed with 24 L heptane. The solid was recrystalized by first dissolving it in 15 L acetone and then adding 300 L isopropyl alcohol:water (51:24 v/v). The product was collected by vacuum filtration, rinsed with 30 L 1:1 isoproyl alcohol:water, and then dried at 50-55° C. under vacuum to a constant weight.
Quantity
2.919 kg
Type
reactant
Reaction Step One
Quantity
1.538 kg
Type
reactant
Reaction Step One
Quantity
6 L
Type
solvent
Reaction Step One

Synthesis routes and methods V

Procedure details

To a round bottom flask equipped with condenser, thermometer, an argon (Ar) inlet, and a magnetic stirrer bar, the following were added: 4-acetoxystyrene monomer (2.43 grams (g), 0.015 mole), t-butyl acrylate monomer (1.6 g, 0.0125 mole), 3-hydroxy-1-adamantyl methacrylate monomer (5.319 g, 0.0225 mole), 2,2′-azobis(2-methylpropionitrile) (AIBN)(0.328 g, 4% of total moles of monomers), and approximately 40 g of tetrahydrofuran (THF). The reaction mixture was stirred at room temperature and bubbled with Ar flow for 45 minutes before it was heated. The reaction was carried out overnight at 72° C. under an inert Ar atmosphere. The rest of the synthetic procedures are the same as Example 1, except approximately 5 g of concentrated NH4OH was used in deprotecting the acetoxy groups from acetoxystyrene repeat units to form hydroxyl styrene repeat units of the terpolymer.
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
5.319 g
Type
reactant
Reaction Step Three
Quantity
0.328 g
Type
reactant
Reaction Step Four
Quantity
40 g
Type
solvent
Reaction Step Five

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